molecular formula C19H21N3O3 B2423348 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide CAS No. 1008659-07-1

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide

Cat. No. B2423348
CAS RN: 1008659-07-1
M. Wt: 339.395
InChI Key: ARMQBGXTYQKAJS-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide, also known as PTQA, is a synthetic compound that has gained attention in the scientific community for its potential use as a pharmacological tool in research. PTQA is a member of the quinoxaline family of compounds and has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Anticonvulsant Potential

Compounds structurally related to 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide have been investigated for their anticonvulsant properties. A study by Ibrahim et al. (2013) designed and synthesized similar compounds to evaluate their anticonvulsant activity, demonstrating significant results in experimental mice.

Analgesic and Anti-inflammatory Activities

Similar quinazolinyl acetamide derivatives have been synthesized and assessed for their analgesic and anti-inflammatory activities. A study by Alagarsamy et al. (2015) found that these compounds showed promising analgesic and anti-inflammatory effects, with mild ulcerogenic potential compared to aspirin.

Antitumor Activity

Research has also explored the antitumor activity of related compounds. For instance, Al-Suwaidan et al. (2016) synthesized novel 3-benzyl-4(3H)quinazolinone analogs and found broad-spectrum antitumor activity, with some compounds being more potent than the control 5-FU.

Antibacterial and Antifungal Potential

A study by Kumar et al. (2012) synthesized thiazolidinone derivatives based on a similar chemical structure and evaluated them for antibacterial and antifungal activities, finding significant results against various bacterial and fungal strains.

Vibrational Spectroscopy and Molecular Docking Studies

The vibrational spectroscopy and molecular docking studies of related compounds have also been explored. El-Azab et al. (2016) conducted a comprehensive structural and vibrational study on a similar compound, providing insights into its molecular properties and potential inhibitory activity against BRCA2 complex.

Anticancer and Antimicrobial Agents

Additional research by Ahmed et al. (2018) focused on synthesizing new derivatives to evaluate their anticancer and antimicrobial potential, revealing promising antibacterial and antifungal activities as well as significant anticancer effects against various cancer lines.

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-11-25-14-9-7-13(8-10-14)20-18(23)12-17-19(24)22-16-6-4-3-5-15(16)21-17/h3-10,17,21H,2,11-12H2,1H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMQBGXTYQKAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323475
Record name 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826825
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1008659-07-1
Record name 2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(4-propoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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